molecular formula C6H9N3 B1343220 (4-Methylpyrimidin-2-YL)methanamine CAS No. 933682-85-0

(4-Methylpyrimidin-2-YL)methanamine

Cat. No.: B1343220
CAS No.: 933682-85-0
M. Wt: 123.16 g/mol
InChI Key: MBVLWFLZWJQUQW-UHFFFAOYSA-N
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Description

(4-Methylpyrimidin-2-yl)methanamine hydrochloride ( 1782311-16-3) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research . With a molecular formula of C6H10ClN3 and a molecular weight of 159.62 g/mol, this compound serves as a versatile heterocyclic building block for constructing more complex molecules . The presence of both the electron-rich methyl group and the nucleophilic methanamine group, stabilized as its hydrochloride salt, makes it a particularly useful precursor in nucleophilic substitution reactions and metal-catalyzed cross-couplings. Researchers utilize this and related aminomethylpyrimidine scaffolds in the exploration of novel pharmaceutical compounds, particularly in the synthesis of potential kinase inhibitors and other biologically active small molecules . The compound is typically supplied as a solid powder and should be stored in an inert atmosphere at room temperature to maintain stability . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Please refer to the available Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylpyrimidin-2-yl)methanamine
Source PubChem
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InChI

InChI=1S/C6H9N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVLWFLZWJQUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301836
Record name 4-Methyl-2-pyrimidinemethanamine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

933682-85-0
Record name 4-Methyl-2-pyrimidinemethanamine
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Record name 4-Methyl-2-pyrimidinemethanamine
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Record name 1-(4-Methyl-2-pyrimidinyl)methanamine dihydrochloride
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Synthetic Methodologies for 4 Methylpyrimidin 2 Yl Methanamine and Its Derivatives

Established Synthetic Pathways

The most common and well-documented routes to (4-Methylpyrimidin-2-YL)methanamine proceed through a multi-step sequence starting from readily available pyrimidine (B1678525) precursors. These pathways are characterized by their reliability and scalability.

Precursor Chemistry and Starting Materials, including 2-Chloro-4-methylpyrimidine

The primary starting material for the synthesis of this compound is 2-chloro-4-methylpyrimidine. This precursor is a light yellow solid at room temperature with a melting point of 35-36°C and a boiling point of 94°C at 12 mmHg. guidechem.com Its molecular formula is C5H5ClN2, and its molecular weight is 128.56 g/mol . guidechem.comsigmaaldrich.com

Several methods exist for the preparation of 2-chloro-4-methylpyrimidine. One common approach involves the reaction of 2,4-dichloropyrimidine with a methylating agent. For instance, reacting 2,4-dichloropyrimidine with methylmagnesium chloride (MeMgCl) in the presence of an iron catalyst like Fe(acac)3 can yield 2-chloro-4-methylpyrimidine. guidechem.com Another reported synthesis involves the dehydrochlorination of 2-chloro-4-methylpyrimidine hydrochloride using phosphorus oxychloride and triethylamine. guidechem.com A third method starts from 2,6-dichloro-4-methylpyrimidine, which is reduced using zinc powder and a catalytic amount of iodine in an ethanol/water mixture to selectively remove one chlorine atom. chemicalbook.comchemicalbook.com

Table 1: Properties of 2-Chloro-4-methylpyrimidine

Property Value
CAS Number 13036-57-2
Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
Melting Point 35-36 °C
Boiling Point 94 °C (12 mmHg)

Key Reaction Steps and Mechanisms

Once the 2-chloro-4-methylpyrimidine precursor is obtained, a two-step sequence involving cyanation followed by reduction is typically employed to generate the final methanamine product.

The chloro group at the 2-position of the pyrimidine ring is substituted with a nitrile group. This is commonly achieved through a palladium-catalyzed cross-coupling reaction. A standard procedure involves reacting 2-chloro-4-methylpyrimidine with zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). guidechem.com The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures. guidechem.com This reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield 4-methylpyrimidine-2-carbonitrile. guidechem.com

Reaction Scheme 1: Synthesis of 4-methylpyrimidine-2-carbonitrile

ReactantReagent/CatalystSolventTemperatureYield
2-Chloro-4-methylpyrimidineZn(CN)2, Pd(PPh3)4DMF110 °C67%

Data sourced from a described synthesis protocol. guidechem.com

The final step in this established pathway is the reduction of the nitrile group of 4-methylpyrimidine-2-carbonitrile to a primary amine. This transformation is most effectively accomplished through catalytic hydrogenation. A widely used method employs Raney nickel as the catalyst in a solution of methanol containing aqueous ammonium (B1175870) hydroxide. guidechem.com The reaction is conducted under a hydrogen gas atmosphere at elevated pressure. guidechem.com The catalyst facilitates the addition of hydrogen across the carbon-nitrogen triple bond, leading to the formation of this compound. guidechem.com

Reaction Scheme 2: Hydrogenation to this compound

Starting MaterialCatalystReagentsPressureDuration
4-methylpyrimidine-2-carbonitrileRaney NickelH2, MeOH, aq. NH4OH55 psi2 hours

Data sourced from a described synthesis protocol. guidechem.com

Reductive amination represents a powerful and versatile method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of amines. nih.gov This one-pot reaction typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this purpose include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). organic-chemistry.orgorganic-chemistry.org

In the context of synthesizing the this compound moiety, this strategy would theoretically involve the reaction of 4-methylpyrimidine-2-carboxaldehyde with ammonia. The aldehyde would first condense with ammonia to form an imine, which would then be reduced by a suitable hydride reagent to furnish the target primary amine. This approach offers an alternative to the nitrile reduction pathway, potentially reducing the number of synthetic steps if the corresponding aldehyde is readily accessible. The choice of reducing agent is crucial; sodium triacetoxyborohydride is often favored for its mildness and selectivity. organic-chemistry.org

Advanced Synthetic Approaches for Pyrimidine Derivatives

Modern organic synthesis has driven the development of more efficient and versatile methods for constructing pyrimidine derivatives. These advanced approaches often focus on improving reaction efficiency, expanding substrate scope, and employing novel catalytic systems. nih.govresearchgate.net

One significant area of advancement is the use of multicomponent reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a complex product, thereby increasing efficiency by reducing the number of separate synthetic steps and purification procedures. researchgate.netacs.org For pyrimidine synthesis, MCRs can involve the condensation of components like amidines, ketones, and a one-carbon source to rapidly assemble the heterocyclic core. organic-chemistry.org

Catalysis has also played a pivotal role in advancing pyrimidine synthesis. Transition-metal catalysts, particularly those based on palladium and iridium, are used for cross-coupling reactions to introduce various substituents onto the pyrimidine ring. researchgate.net Furthermore, the development of organocatalysis has provided metal-free alternatives for certain transformations. nih.gov For example, l-proline has been used as a catalyst in the synthesis of fused pyrimidine systems. acs.org These catalytic methods offer high selectivity and functional group tolerance, enabling the synthesis of complex and highly functionalized pyrimidine derivatives. researchgate.netorganic-chemistry.org

Multi-component Coupling Reactions for Pyrimidine Ring Construction

Multi-component reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like pyrimidine derivatives in a single step, which is advantageous for creating diverse chemical libraries. nih.govacs.org These reactions combine three or more starting materials in a one-pot process to form the final product, incorporating most of the atoms from the reactants.

Several MCRs have been developed for pyrimidine ring synthesis:

Iridium-Catalyzed Synthesis from Alcohols and Amidines : A regioselective, iridium-catalyzed MCR allows for the synthesis of pyrimidines from amidines and up to three different alcohol molecules. nih.govacs.orgorganic-chemistry.org This process proceeds through a sequence of condensation and dehydrogenation steps, forming selective C-C and C-N bonds while liberating hydrogen and water. nih.govacs.org Pincer complexes of iridium, such as PN5P-Ir, are particularly effective catalysts for this sustainable method, which can utilize alcohols derived from biomass. nih.govacs.org

Zinc-Catalyzed Three-Component Coupling : A method catalyzed by zinc chloride (ZnCl2) enables the synthesis of 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate. organic-chemistry.org This procedure can also be adapted to use methyl ketone derivatives in place of enamines. organic-chemistry.org

[3 + 2 + 1] Annulation : An efficient and environmentally friendly synthesis of pyrimidine derivatives can be achieved through an oxidative [3 + 2 + 1] three-component annulation. This reaction involves amidines, ketones, and N,N-dimethylaminoethanol, where the latter serves as the one-carbon source. organic-chemistry.orgmdpi.com

Table 1: Overview of Multi-component Reactions for Pyrimidine Synthesis

Reaction Type Key Reactants Catalyst/Promoter Key Features
Iridium-Catalyzed Dehydrogenative Coupling Amidines, Alcohols PN5P-Ir-pincer complexes Regioselective; sustainable (uses alcohols from biomass); forms H2 and H2O as byproducts. nih.govacs.org
Zinc-Catalyzed Coupling Enamines (or methyl ketones), Triethyl orthoformate, Ammonium acetate ZnCl2 Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org
[3 + 2 + 1] Annulation Amidines, Ketones, N,N-dimethylaminoethanol - Eco-friendly; N,N-dimethylaminoethanol acts as a one-carbon source. organic-chemistry.orgmdpi.com
Pseudo Five-Component Reaction Methyl aryl ketone, Aromatic aldehydes, Ammonium acetate Triflic acid Involves five components but only three different molecules to form the pyrimidine ring. mdpi.com

Oxidative Annulation and Cyclization Techniques

Oxidative annulation and cyclization methods are powerful tools for constructing aromatic heterocyclic systems like pyrimidines. These reactions often involve the formation of C-C and C-N bonds in a cascade process that concludes with an oxidation step to achieve aromatization.

Key examples of these techniques include:

K2S2O8-Promoted Oxidative Annulation : The activation of acetophenone-formamide conjugates using a promoter like potassium persulfate (K2S2O8) can lead to the synthesis of 4-arylpyrimidines. organic-chemistry.org This method provides a pathway to pyrimidine scaffolds through an oxidative process.

Copper-Catalyzed Oxidative Annulation : A copper-catalyzed [3 + 3] annulation of commercially available amidines with saturated ketones offers an efficient route to pyrimidines. organic-chemistry.org This reaction proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization, mediated by agents like 4-HO-TEMPO. organic-chemistry.org

These methods highlight the utility of incorporating an oxidation step to drive the formation of the stable aromatic pyrimidine ring from non-aromatic precursors.

Base-Promoted and Metal-Catalyzed Syntheses of Pyrimidine Scaffolds

A wide range of synthetic methods for pyrimidine scaffolds rely on the use of either bases or metal catalysts to promote the key bond-forming cyclization steps.

Base-Promoted Syntheses: Bases can be used to deprotonate substrates, facilitating nucleophilic attacks that are crucial for ring formation.

One approach involves the base-promoted intermolecular reaction between allylic compounds and amidines. organic-chemistry.org In the presence of an oxidant like molecular oxygen (O2), this method forms polysubstituted pyrimidines through the formation of C-N bonds. organic-chemistry.org

A [3+3] cycloaddition of α-azidovinyl ketones with amidines can be promoted by a base such as potassium carbonate (K2CO3) to yield 5-aminopyrimidines. mdpi.com

Metal-Catalyzed Syntheses: Metal catalysts offer diverse and efficient pathways for pyrimidine synthesis, often with high selectivity and tolerance for various functional groups.

Copper Catalysis : A copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general and economical synthesis of diversely functionalized pyrimidines. organic-chemistry.orgmdpi.com This reaction involves the formation of two C-N bonds and one C-C bond. mdpi.com

Iridium Catalysis : As mentioned previously, iridium-pincer complexes are highly efficient in catalyzing the multicomponent synthesis of pyrimidines from amidines and alcohols. nih.govacs.orgorganic-chemistry.org

Nickel Catalysis : Nickel complexes have been used to catalyze the dehydrogenative multicomponent coupling of alcohols and amidines, providing another route to the pyrimidine core. mdpi.com

Palladium Catalysis : Palladium catalysts are instrumental in the synthesis of precursors to this compound. For example, tetrakis(triphenylphosphine)palladium(0) is used in the conversion of 2-Chloro-4-methylpyrimidine to 4-methylpyrimidine-2-carbonitrile. guidechem.com

Table 2: Examples of Base-Promoted and Metal-Catalyzed Pyrimidine Syntheses

Method Catalyst/Base Reactants Key Outcome
Base-Promoted Oxidation O2 (oxidant) Allylic compounds, Amidines Forms polysubstituted pyrimidines. organic-chemistry.org
Base-Promoted Cycloaddition K2CO3 α-Azidovinyl ketones, Amidines Synthesis of 5-aminopyrimidines. mdpi.com
Copper-Catalyzed Cyclization Copper catalyst, Base Ketones, Nitriles Economical synthesis of diverse pyrimidines. organic-chemistry.orgmdpi.com
Nickel-Catalyzed Coupling Nickel complexes Alcohols, Amidines Dehydrogenative pathway to pyrimidines. mdpi.com
Palladium-Catalyzed Cyanation Pd(PPh3)4 2-Chloro-4-methylpyrimidine, Zn(CN)2 Forms a key carbonitrile intermediate. guidechem.com

Considerations for Process Optimization and Scalable Synthesis in Laboratory Environments

Optimizing the synthesis of pyrimidine derivatives for laboratory-scale production involves considerations of efficiency, sustainability, yield, and reaction time. ijsat.org Several modern techniques and strategies are employed to improve upon traditional synthetic methods.

Energy-Efficient Methodologies : The use of microwave irradiation and ultrasound assistance has emerged as a significant improvement over conventional heating. nih.govresearchgate.net These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher product yields. nih.govresearchgate.net For example, a comparative study showed that preparing certain pyrimidine intermediates under ultrasound irradiation decreased reaction times from 240–360 minutes to just 15–25 minutes, while increasing yields from a 58–78% range to 88–92%. nih.gov

Advanced Catalysis : The development and application of novel catalysts are crucial for optimization. Nanocatalysts, for instance, can enhance reaction rates and improve product yields due to their high surface area. rsc.org The choice of catalyst can also influence the sustainability of the process, with a focus on using non-toxic and recyclable materials.

Green Chemistry Principles : Scalable syntheses benefit from adhering to green chemistry principles. This includes using environmentally benign solvents or conducting reactions under solvent-free conditions. organic-chemistry.orgijsat.org The selection of readily available and sustainable starting materials, such as alcohols derived from biomass, also contributes to a more scalable and economical process. nih.govacs.org

Process Simplification : One-pot syntheses and tandem reactions that combine several steps without isolating intermediates simplify laboratory procedures, save time, and reduce material loss. organic-chemistry.org The development of methods that allow for gram-scale synthesis under mild conditions is a direct indicator of their potential for scalability. organic-chemistry.org

By focusing on these areas, chemists can develop robust and efficient protocols for the laboratory-scale synthesis of this compound and its derivatives.

Reactivity Profile and Chemical Transformations of 4 Methylpyrimidin 2 Yl Methanamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in (4-Methylpyrimidin-2-YL)methanamine is a key site for nucleophilic reactions. This moiety readily participates in reactions with various electrophiles. As a soft nucleophile, the amine can react with soft electrophiles like α,β-unsaturated carbonyl compounds through a 1,4-Michael-type conjugate addition. nih.gov The nucleophilicity of amines is generally greater than that of corresponding alcohols due to nitrogen's position in the periodic table. ambeed.com This inherent reactivity allows for the formation of new carbon-nitrogen bonds, a fundamental transformation in the synthesis of numerous organic compounds. The reactivity of the amine can be influenced by the electronic nature of the pyrimidine (B1678525) ring, which can withdraw electron density and modulate the amine's basicity and nucleophilicity.

The primary amine can also be a key component in multicomponent reactions, such as the Mannich reaction, where it reacts with an aldehyde and a carbon acid to form a β-amino carbonyl compound. organic-chemistry.org This three-component condensation is a powerful tool for building molecular complexity in a single step. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine Ring

Electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, the introduction of electron-donating groups or specific reaction conditions can facilitate such transformations. The methyl group at the 4-position has a mild activating effect, but electrophilic attack typically requires harsh conditions.

Conversely, nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for functionalizing the pyrimidine core. The regioselectivity of these reactions is often dictated by the position of existing substituents and the nature of the incoming nucleophile. rsc.org For example, in pentafluoropyridine, the position of nucleophilic attack can be controlled by the reaction conditions and the nature of the nucleophile. rsc.org

Condensation and Cyclization Reactions Leading to Fused Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive pyrimidine ring, makes it an excellent precursor for the synthesis of fused heterocyclic systems through condensation and cyclization reactions.

The primary amine of this compound is a suitable component for the Mannich reaction, a three-component condensation involving an aldehyde and an active hydrogen compound. organic-chemistry.org This reaction leads to the formation of aminomethylated products, which can serve as intermediates for the synthesis of more complex polycyclic pyrimidine derivatives. organic-chemistry.org The Mannich reaction is a versatile method for carbon-carbon bond formation and has been utilized in the synthesis of a wide array of complex molecules, including natural products. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an iminium ion from the amine and the aldehyde, which then undergoes nucleophilic attack from the enolizable carbonyl compound. organic-chemistry.orgyoutube.com Unexpected condensation products resembling a Mannich-type reaction have been observed in reactions involving 2-aminopyridine (B139424) and barbituric acid derivatives. scielo.org.mx

Mannich Reaction Components Product Type Significance
This compound (Amine)β-Amino carbonyl compoundsFormation of complex polycyclic structures
Aldehyde
Active Hydrogen Compound (e.g., Ketone, Malonate)

The structure of this compound provides a scaffold for the construction of fused heterocyclic systems like pyrimidoisoquinolines. These reactions typically involve intramolecular or intermolecular cyclization strategies. Condensation reactions involving 2-acetylpyridine (B122185) and benzaldehydes have been shown to produce cyclohexanol (B46403) products and terpyridines. rsc.org Such condensation and cyclization strategies are fundamental in building complex heterocyclic frameworks. The specific reaction pathways and resulting architectures depend on the reaction partners and conditions employed.

Functional Group Interconversions and Derivatization Strategies

The primary amine of this compound can be readily converted into a variety of other functional groups, allowing for further molecular diversification.

The primary amine undergoes facile acylation with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding amides. The reaction between an amine and a carboxylic acid to form an amide is a fundamental transformation in organic chemistry, often proceeding through an addition-elimination mechanism. ambeed.com The formation of amides is a reversible process. ambeed.com This amidation reaction is crucial for introducing peptidic linkages and other amide-containing functionalities.

Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of urea (B33335) or ureido derivatives. These functional groups are important pharmacophores in medicinal chemistry and can significantly alter the biological properties of the parent molecule. The incorporation of amide and ureido groups can introduce hydrogen bonding capabilities and modify the polarity and conformational preferences of the molecule.

Reactant Functional Group Formed Significance
Carboxylic Acid / Acyl HalideAmideIntroduction of peptide-like bonds
IsocyanateUreaImportant pharmacophore

Alkylation and Acylation of the Amine Functionality

The primary amine functionality of this compound serves as a key site for a variety of chemical transformations, most notably alkylation and acylation reactions. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures, often as a strategy in the development of biologically active compounds.

Alkylation: The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with electrophilic alkylating agents. The alkylation of this compound with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) is expected to proceed via nucleophilic substitution to furnish secondary or tertiary amines, depending on the reaction stoichiometry. While specific studies on this compound are not extensively documented in the provided results, the alkylation of related amino-pyrimidine structures is known. For instance, the alkylation of 2-amino-6-methylpyrimidin-4-one with various alkyl halides has been shown to yield N-alkylated products. europeanscience.org The reaction conditions, such as the choice of solvent and base, can influence the regioselectivity and extent of alkylation.

Acylation: The amine group readily undergoes acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or activated esters. This reaction forms a stable amide bond and is a common method for protecting the amine group or for introducing specific acyl moieties into a molecule. The acylation of aminopyridines and aminopyrimidines is a well-established transformation. For example, 2-amino-4-methylpyridine (B118599) reacts with acetic anhydride (B1165640) to produce N-(4-methyl-pyridin-2-yl)-acetamide in high yield. Similarly, N-acylation is a key step in the synthesis of various sulfonamide derivatives containing a pyrimidine ring. researchgate.net These examples strongly suggest that this compound would react in a similar fashion to produce the corresponding N-acyl derivatives.

A representative acylation reaction, the synthesis of N-((4-amino-2-methylpyrimidin-5-yl)methyl)acetamide, which shares a similar reactive aminomethylpyrimidine core, highlights the feasibility of this transformation. echemi.comnbinno.com

Table 1: Representative Acylation Reaction Data

ReactantAcylating AgentProductNotes
(4-amino-2-methylpyrimidin-5-yl)methanamineAcetic Anhydride (or similar)N-((4-amino-2-methylpyrimidin-5-yl)methyl)acetamideA common transformation for creating amide derivatives from primary amines. echemi.comnbinno.com
2-Amino-4-methylpyridineAcetic AnhydrideN-(4-methyl-pyridin-2-yl)-acetamideAn analogous reaction on a pyridine (B92270) scaffold, yielding the corresponding acetamide.

Mechanistic Investigations of Key Chemical Reactions

The chemical transformations of this compound are governed by well-understood reaction mechanisms. Mechanistic investigations, often employing kinetic studies, isotopic labeling, and computational modeling, provide insight into the electronic and steric factors that control the reactivity of the molecule.

Mechanism of Alkylation: The alkylation of the primary amine on this compound with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the nucleophilic nitrogen atom directly attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group in a single, concerted step. The reaction rate is dependent on the concentration of both the amine and the alkyl halide. The steric hindrance around the amine and the electrophilic carbon, as well as the nature of the leaving group, are critical factors influencing the reaction's efficiency.

Mechanism of Acylation: The acylation of the amine functionality follows a nucleophilic acyl substitution pathway. The reaction is initiated by the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride or carboxylate). In many cases, a base is used to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity.

The electronic properties of the 4-methylpyrimidine (B18481) ring likely have a modest influence on the nucleophilicity of the distal aminomethyl group. The pyrimidine ring is electron-deficient, which could exert a mild electron-withdrawing inductive effect, potentially slightly decreasing the basicity and nucleophilicity of the amine compared to a simple alkylamine. However, this effect is attenuated by the intervening methylene (B1212753) (-CH2-) group. Mechanistic studies on related heterocyclic systems confirm that these fundamental pathways are generally operative. researchgate.netrsc.org

Table 2: Summary of Mechanistic Principles

ReactionGeneral MechanismKey StepsInfluencing Factors
Alkylation SN2 (Bimolecular Nucleophilic Substitution)1. Nucleophilic attack of the amine on the alkyl halide.2. Concerted displacement of the leaving group.Steric hindrance, nature of leaving group, solvent polarity.
Acylation Nucleophilic Acyl Substitution1. Nucleophilic attack of the amine on the carbonyl carbon.2. Formation of a tetrahedral intermediate.3. Collapse of the intermediate and expulsion of the leaving group.Nature of acylating agent, presence of a base, solvent.

Computational Chemistry and Theoretical Studies on 4 Methylpyrimidin 2 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the molecular structure and electronic properties of pyrimidine (B1678525) derivatives. nih.gov These methods can accurately predict optimized geometries, vibrational frequencies, and the electronic distribution within the molecule.

For instance, studies on similar pyrimidine compounds like 2-amino-4-methoxy-6-methylpyrimidine (B1269087) (AMMP) and 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (ABMP) using DFT with a 6-311++G(**) basis set have demonstrated excellent agreement between calculated and experimental spectroscopic data. nih.gov The optimized geometry provides the most stable three-dimensional arrangement of the atoms, which is the starting point for most other computational analyses.

The electronic properties are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization. nih.gov This analysis can quantify the stabilization energies associated with electron density transfer between filled and empty orbitals, offering a deeper understanding of the molecule's electronic structure. nih.gov

Table 1: Representative Data from Quantum Chemical Calculations on Pyrimidine Derivatives

Parameter Method Typical Information Obtained Reference
Optimized Geometry DFT/B3LYP/6-311++G(**) Bond lengths, bond angles, dihedral angles nih.gov
Vibrational Frequencies DFT/B3LYP Comparison with experimental FTIR and FT-Raman spectra nih.gov
HOMO-LUMO Energies TD-DFT Prediction of chemical reactivity and electronic transitions nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscapes and flexibility over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes shape in response to its environment. mdpi.com

For a flexible molecule like (4-Methylpyrimidin-2-YL)methanamine, MD simulations can explore the different conformations it can adopt in solution. This is particularly important for understanding how it might interact with biological targets. mdpi.com The simulations can reveal the most populated conformational states and the energy barriers between them. nih.gov

The choice of force field is a critical aspect of MD simulations, as it defines the potential energy of the system. mdpi.com Different force fields can yield different results, so careful validation is often necessary. nih.gov Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be employed to overcome energy barriers and explore a wider range of conformations in a shorter simulation time. nih.gov

MD simulations have been extensively used to study the behavior of various biomolecules, including proteins and nucleic acids, and their interactions with ligands. mdpi.commdpi.com For pyrimidine derivatives, MD simulations can provide insights into their stability within a protein binding site, the role of solvent molecules, and the dynamic nature of the interactions. tandfonline.com

Prediction of Intermolecular Interactions and Binding Modes through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential drug candidates. nih.gov

In the context of this compound and its derivatives, molecular docking can be used to predict how they might bind to the active site of a target protein, such as a kinase. nih.gov The docking process involves generating a large number of possible conformations of the ligand within the binding site and then scoring them based on a scoring function that estimates the binding affinity. nih.gov

The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, a docking study of a chromonyl-pyrimidine derivative in the quinone-binding site of an enzyme showed the compound sandwiched between important amino acid residues, with a hydrogen bond between the ketone oxygen atom and the isoalloxazine nitrogen in FAD. researchgate.net

It is important to note that docking results are predictions and should be interpreted with caution. The accuracy of docking depends on the quality of the protein structure, the docking algorithm, and the scoring function used. nih.gov Molecular dynamics simulations are often used to refine the docked poses and to provide a more dynamic and realistic picture of the binding interactions. tandfonline.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.govnih.gov These models are based on the principle that the structure of a molecule determines its activity or property. nih.gov

For pyrimidine derivatives, QSAR models have been developed to predict their activity as anticancer agents, kinase inhibitors, and antibacterial agents. nih.govjapsonline.comnih.gov The development of a QSAR model typically involves several steps:

Data Set Preparation: A set of compounds with known activities or properties is collected. japsonline.com

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include steric, electronic, hydrophobic, and topological descriptors. tandfonline.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical relationship between the descriptors and the activity/property. tandfonline.comnih.gov

Model Validation: The predictive power of the model is assessed using various statistical parameters and validation techniques. tandfonline.comnih.gov

For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors used both MLR and ANN models, with the ANN model showing superior predictive power. nih.gov The descriptors used in these models can provide insights into the structural features that are important for the desired activity. tandfonline.com

Table 2: Common Components of a QSAR/QSPR Study

Component Description Example Reference
Dependent Variable The biological activity or property to be predicted. pIC50 (-logIC50) japsonline.com
Independent Variables Molecular descriptors representing the chemical structure. Steric, electrostatic, hydrophobic fields (in 3D-QSAR) japsonline.com
Modeling Technique The statistical method used to build the model. Multiple Linear Regression (MLR), Artificial Neural Network (ANN) tandfonline.comnih.gov

| Validation Metrics | Statistical parameters used to assess the model's performance. | R², Q², RMSE | nih.gov |

Theoretical Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like pyrimidine derivatives. nih.gov Theoretical analysis of reaction pathways can elucidate the step-by-step process of a reaction, identify intermediates and transition states, and calculate the associated energy changes. nih.gov

These calculations are typically performed using DFT methods. The nature of the transition states can be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The calculated activation energies provide a quantitative measure of the kinetic feasibility of a reaction pathway.

Such theoretical studies are not only of academic interest but also have practical implications. By understanding the reaction mechanism in detail, it is possible to optimize reaction conditions, design more efficient catalysts, and predict the outcome of new reactions. nih.gov

Applications of 4 Methylpyrimidin 2 Yl Methanamine As a Precursor in Advanced Chemical Synthesis

Synthesis of Complex Heterocyclic Architectures

The inherent reactivity and structural features of (4-Methylpyrimidin-2-YL)methanamine make it an ideal starting material for the synthesis of a wide array of complex heterocyclic architectures. Its primary amine functionality and the nitrogen atoms within the pyrimidine (B1678525) ring offer multiple sites for chemical modification and ring-forming reactions.

Role as a Key Intermediate in the Synthesis of Beta-Secretase Inhibitor Compounds

This compound and its derivatives have been identified as crucial intermediates in the development of inhibitors for beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.govmdpi.comnih.gov The general strategy involves incorporating the pyrimidine moiety into a larger molecular scaffold designed to interact with the active site of the BACE1 enzyme. mdpi.com

Structure-based design has been a powerful tool in this area, with researchers modifying the core structure to enhance inhibitory potency and selectivity. nih.govunits.it For instance, the synthesis of potent BACE1 inhibitors has been achieved by coupling derivatives of this compound with other heterocyclic fragments, such as pyrazoles and thiazoles, to create ligands that effectively bind to the enzyme's active site. nih.gov The development of these inhibitors often involves multi-step synthetic sequences where the pyrimidine derivative is introduced to build the final, complex molecule. researchgate.net The ultimate goal is to create compounds that can cross the blood-brain barrier and reduce the production of amyloid-β peptides in the brain. nih.govnih.gov

Precursor for Pyrimido[4,5-d]pyrimidine (B13093195) Systems through Mannich Reactions

This compound serves as a precursor for the synthesis of pyrimido[4,5-d]pyrimidine systems, a class of fused heterocyclic compounds with significant biological activities. nih.gov One common synthetic route involves the Mannich reaction, a three-component condensation reaction. researchgate.net

In a typical Mannich reaction leading to pyrimido[4,5-d]pyrimidines, an active hydrogen compound, formaldehyde, and an amine are reacted together. While direct use of this compound in this context is less documented, its structural motif is central to the pyrimido[4,5-d]pyrimidine core. The synthesis of these systems often starts from substituted pyrimidines, such as 6-aminouracils, which undergo condensation with aldehydes and other amines to form the fused ring system. researchgate.netnih.gov The resulting pyrimido[4,5-d]pyrimidine derivatives have shown potential as neuroprotective agents and inhibitors of Aβ aggregation. mdpi.com

Reactants for Pyrimido[4,5-d]pyrimidine Synthesis Reaction Type Resulting Core Structure
6-Aminouracil, Aldehyde, AmineMannich ReactionPyrimido[4,5-d]pyrimidine
Substituted PyrimidinesCyclocondensationFused Pyrimidine Rings

Contribution to Pyrimido[4,5-c]isoquinoline Synthesis and Related Fused Rings

The versatility of pyrimidine-based compounds extends to the synthesis of other complex fused heterocyclic systems, including pyrimido[4,5-c]isoquinolines and pyrimido[4,5-b]quinolines. nih.govrsc.orgnih.gov These syntheses often employ multi-component reactions, which are efficient methods for building molecular complexity in a single step.

For example, the synthesis of pyrimido[5,4-c]isoquinolines has been achieved through a one-pot reaction involving 5-aminouracil, an aldehyde, and an active methylene (B1212753) compound. researchgate.net While not directly starting from this compound, this highlights the utility of the aminopyrimidine scaffold in constructing such intricate ring systems. The resulting compounds are of interest due to their potential as kinase inhibitors and anticancer agents. nih.gov

Application in the Formation of Novel N-Acyl Thiourea (B124793) Derivatives

This compound is a valuable amine source for the synthesis of novel N-acyl thiourea derivatives. rsc.org The general synthetic approach involves the reaction of the amine with an in-situ generated acyl isothiocyanate. mdpi.com This is typically formed by reacting an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate. mdpi.comjrespharm.com

The resulting N-acyl thiourea derivatives incorporating the (4-methylpyrimidin-2-yl)methyl moiety have been investigated for their potential biological activities. nih.gov The synthesis is generally straightforward, proceeding via nucleophilic addition of the amine to the isothiocyanate. mdpi.com These compounds have shown promise as antimicrobial and antioxidant agents. nih.gov

Starting Material Reagent Product
This compoundAcyl isothiocyanateN-Acyl Thiourea Derivative
Acid Chloride + Ammonium Thiocyanate-Acyl isothiocyanate

Intermediate in the Synthesis of Vitamin B1 Analogs and Related Compounds

The structural similarity of this compound to a key fragment of Vitamin B1 (thiamine) makes it a relevant intermediate in the synthesis of thiamine (B1217682) analogs. Vitamin B1 itself is composed of a pyrimidine ring and a thiazole (B1198619) ring linked by a methylene bridge.

A key intermediate in the industrial synthesis of Vitamin B1 is 5-(aminomethyl)-2-methylpyrimidin-4-amine. doi.org While not identical, this compound shares the core 2-methylpyrimidine (B1581581) structure with an aminomethyl substituent, albeit at a different position. Research into the synthesis of thiamine and its analogs often involves the construction of the pyrimidine and thiazole moieties separately, followed by their coupling. The methodologies developed for these syntheses could potentially be adapted using this compound to create novel Vitamin B1 analogs for biological evaluation.

Development of Chemical Probes and Ligands for Molecular Research

Beyond its role as a synthetic precursor for complex heterocycles, this compound and its derivatives are utilized in the development of chemical probes and ligands for molecular research. nih.gov These specialized molecules are designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function or to serve as leads for drug discovery.

The pyrimidine scaffold is a common feature in many biologically active molecules, and the ability to introduce functionality via the aminomethyl group makes this compound a useful building block for creating libraries of compounds for screening. For example, derivatives of this amine can be incorporated into larger structures to probe the binding pockets of enzymes or receptors. The development of such probes is a critical aspect of modern drug discovery, enabling the validation of new therapeutic targets. nih.gov

Utilization in the Synthesis of Advanced Materials and Specialty Chemicals

The unique structural features of this compound, which include a nucleophilic primary amine and a nitrogen-rich pyrimidine ring, position it as a valuable precursor in the synthesis of a variety of complex molecules. Its application extends to the creation of specialty chemicals, particularly those with pronounced biological activity, and it holds potential as a building block for advanced materials.

The pyrimidine core is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. growingscience.comorientjchem.org Consequently, this compound serves as a key intermediate in the development of novel therapeutic agents and agrochemicals. For instance, derivatives of N-phenyl-2-pyrimidine-amine have shown potential in the treatment of tumors by inhibiting specific protein kinases. google.com Furthermore, the synthesis of various pyrimidine derivatives has been explored for applications as anti-inflammatory, antimicrobial, and antiviral agents. growingscience.comresearchgate.net

In the realm of agrochemicals, pyrimidine derivatives are integral to the development of modern pesticides. Triflumezopyrim, a mesoionic insecticide, is a notable example where a pyrimidine-containing structure plays a crucial role in its mode of action. patsnap.com The synthesis of such complex molecules often involves intermediates like pyrimidine methylamines.

While the direct application of this compound in the fabrication of advanced materials is an emerging area of research, its molecular structure suggests significant potential. The arrangement of the pyrimidine and methanamine nitrogen atoms makes it an excellent candidate for use as a ligand in coordination chemistry. These nitrogen atoms can act as donor sites, forming stable complexes with various metal ions. This property is fundamental to the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com Although specific examples utilizing this compound are not yet widespread in the literature, the development of functional coordination polymers using similar bidentate N,N'-donor ligands is an active field of research. Such materials are being investigated for applications in gas storage, separation, and catalysis.

The following tables summarize representative research findings on the synthesis of specialty chemicals derived from or related to pyrimidine structures.

Table 1: Synthesis of Biologically Active Pyrimidine Derivatives

ProductStarting MaterialsReaction ConditionsApplication/Activity
N-phenyl-2-pyrimidine-amine derivativesN-(monosubstituted-phenyl)-amino-pyrimidine, acylating agentReaction with a suitable carbodiimideTumor-inhibiting agents google.com
Triazolopyrimidine derivatives3-amino-1,2,4-triazole, β-enaminonesReflux in DMF/K2CO3Potential pharmacological agents orientjchem.org
Pyrido[2,3-d]pyrimidine derivativesα,β-unsaturated ketones, 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrateCondensation in glacial acetic acidAntioxidant and anticancer agents mdpi.com

Table 2: Synthesis of Pyrimidine-based Agrochemicals

Product IntermediateStarting MaterialsKey Synthesis StepTarget Agrochemical Class
N-2-pyridine-5-pyrimidinemethylamine5-bromomethylpyrimidine, 2-aminopyridine (B139424)Reaction under the action of triethylamineMesoionic insecticides (e.g., Triflumezopyrim) patsnap.com

Q & A

Q. What are the established synthetic routes for (4-Methylpyrimidin-2-YL)methanamine, and what are the key reaction conditions to optimize yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic reduction. For example:
  • Nucleophilic Substitution : Reacting 4-methylpyrimidine derivatives with formaldehyde in the presence of a base (e.g., NaOH) to introduce the methanamine group .
  • Catalytic Reduction : Using transition metal-free catalysts (e.g., potassium complexes) to reduce amide precursors, as demonstrated for structurally similar bromo-methylphenyl methanamine derivatives (97% yield under optimized toluene solvent and 2 mol% catalyst conditions) .
  • Purification : Column chromatography or recrystallization ensures high purity. Key parameters include solvent selection (e.g., ethanol for recrystallization) and temperature control during crystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation resolve structural ambiguities?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify methyl groups on the pyrimidine ring (δ 2.4–2.6 ppm for CH3_3) and methanamine protons (δ 3.1–3.3 ppm). Coupling patterns distinguish between regioisomers .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 137.1 for [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or substituent positioning. SHELX software refines crystallographic data, though newer tools may offer improved precision for complex heterocycles .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity or stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Retrosynthesis Analysis : Tools like PubChem’s AI-driven synthesis planner identify feasible precursors and reaction pathways (e.g., using formaldehyde and 4-methylpyrimidine derivatives) .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess stability in acidic/basic conditions. For example, methyl groups on pyrimidine may enhance electron density, affecting nucleophilic reactivity .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., toluene vs. water) for catalytic reductions .

Q. What strategies are recommended for resolving contradictions in experimental data, such as discrepancies in NMR spectra or crystallographic findings?

  • Methodological Answer :
  • Iterative Refinement : Re-examine crystallization protocols if X-ray data conflicts with NMR (e.g., solvent choice affecting crystal packing). SHELXL can refine high-resolution data but may require manual adjustment for twinned crystals .
  • Cross-Validation : Compare NMR data with analogous compounds (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) to identify consistent chemical shifts .
  • Error Analysis : Use statistical tools (e.g., R-factor in crystallography) to quantify data reliability. Contradictions may arise from impurities, requiring repeat synthesis under stricter inert conditions .

Q. How does the substitution pattern on the pyrimidine ring influence the chemical reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Electron-Donating Effects : The 4-methyl group increases electron density at the pyrimidine ring’s 2-position, enhancing susceptibility to electrophilic attack. Compare with chloro-substituted analogs (e.g., 4-chloro-2-(methylthio)pyrimidine), where electron-withdrawing groups reduce reactivity .
  • Steric Hindrance : Substituents at the 4-position (e.g., methyl vs. methoxy) alter steric accessibility. For example, bulkier groups may slow nucleophilic substitution at adjacent positions .
  • Comparative Studies : Use Hammett constants (σ) to quantify substituent effects. Methyl groups (σ ~ -0.17) favor reactions requiring electron-rich intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.